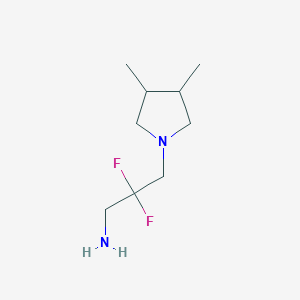

3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

Description

Properties

Molecular Formula |

C9H18F2N2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

3-(3,4-dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine |

InChI |

InChI=1S/C9H18F2N2/c1-7-3-13(4-8(7)2)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3 |

InChI Key |

BGSZWFZIRMPUDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC1C)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally involves two key stages:

Formation of the Pyrrolidine Ring: This step typically starts with appropriately substituted diamine precursors, such as 3,4-dimethyl-1,5-diaminopentane, which undergo intramolecular cyclization to form the pyrrolidine ring with methyl substitutions at the 3 and 4 positions.

Introduction of the Difluoropropan-1-amine Moiety: The difluoropropanamine segment is introduced via nucleophilic substitution, where a difluoropropyl halide (e.g., 2,2-difluoropropyl bromide or chloride) reacts with the nitrogen atom of the pyrrolidine ring under controlled conditions.

Detailed Reaction Conditions

Cyclization Reaction: The cyclization to form the pyrrolidine ring is often carried out under reflux conditions in polar aprotic solvents such as dimethylformamide or acetonitrile, sometimes with catalytic acid/base to promote ring closure.

Nucleophilic Substitution: The reaction between the pyrrolidine nitrogen and the difluoropropyl halide is typically performed under anhydrous conditions, using bases like potassium carbonate or sodium hydride to deprotonate the amine and facilitate substitution. Temperature control (often 50–80 °C) is critical to maximize yield and minimize side reactions.

Purification: The crude product is purified by column chromatography or recrystallization, often using solvents such as ethyl acetate/hexane mixtures.

Industrial Scale Considerations

Catalyst Use: Industrial synthesis may employ phase-transfer catalysts or transition metal catalysts to improve reaction rates and selectivity.

Solvent Optimization: Solvent choice is optimized to balance solubility, reaction kinetics, and environmental impact, with greener solvents preferred where feasible.

Yield and Purity: Reaction parameters such as temperature, time, and reagent stoichiometry are optimized to achieve yields exceeding 70% with purity above 95%, verified by HPLC and NMR analyses.

Chemical Reaction Analysis

Types of Reactions Involved

| Reaction Type | Description | Common Reagents/Conditions | Major Products |

|---|---|---|---|

| Cyclization | Intramolecular ring closure of diamine precursors to form substituted pyrrolidine rings | Acid/base catalysis, reflux in polar solvents | 3,4-Dimethylpyrrolidine intermediate |

| Nucleophilic Substitution | Substitution of halide by pyrrolidine nitrogen to introduce difluoropropanamine moiety | Difluoropropyl halide, base (K2CO3, NaH), anhydrous solvents | Target amine compound |

| Oxidation (optional) | Oxidation of amine derivatives to corresponding oxides or N-oxides | KMnO4, H2O2 | Oxidized derivatives |

| Reduction (optional) | Reduction of imine or nitro intermediates during synthesis | LiAlH4, NaBH4 | Reduced amine derivatives |

Reaction Mechanism Notes

The nucleophilic substitution proceeds via an SN2 mechanism, favored by the primary nature of the difluoropropyl halide and the nucleophilicity of the pyrrolidine nitrogen.

The presence of fluorine atoms on the propanamine chain increases the electrophilicity of the carbon adjacent to the halide, facilitating substitution.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Precursors | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrolidine ring formation | 3,4-Dimethyl-1,5-diaminopentane | Reflux, polar aprotic solvent, acid/base catalyst | 75–85 | Cyclization efficiency influenced by catalyst choice |

| Difluoropropanamine introduction | 2,2-Difluoropropyl bromide/chloride + pyrrolidine intermediate | Anhydrous solvent, base, 50–80 °C, 4–6 h | 65–75 | Reaction monitored by TLC and NMR |

| Purification | Column chromatography or recrystallization | Solvent system varies (ethyl acetate/hexane) | Purity >95% | Confirmed by HPLC and NMR |

Comparative Analysis with Related Compounds

| Feature | This compound | 3-(2,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine | Notes |

|---|---|---|---|

| Pyrrolidine Substitution Pattern | Methyl groups at positions 3 and 4 | Methyl groups at positions 2 and 4 | Substitution position affects steric and electronic properties |

| Fluorine Substitution | Two fluorines at 2,2-positions on propanamine chain | Same | Fluorine atoms enhance metabolic stability and lipophilicity |

| Synthetic Complexity | Moderate | Moderate | Similar synthetic strategies apply |

| Potential Biological Activity | Neuroprotective potential under investigation | Studied for CNS-related activity | Structural differences may affect receptor binding |

Research Findings and Notes

The incorporation of fluorine atoms in the propanamine moiety is known to improve metabolic stability and lipophilicity, which can enhance bioavailability and receptor binding affinity in medicinal chemistry contexts.

The pyrrolidine ring with methyl substitutions provides steric modulation that can influence binding specificity and pharmacokinetics.

While direct preparation protocols for this compound are limited in open literature, analogous compounds such as 3-(2,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine provide a reliable synthetic framework, adaptable by modifying the diamine precursor to achieve the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the difluoropropanamine moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Notes

Evidence Limitations: The provided materials lack direct pharmacological or physicochemical data for the target compound. Comparisons are inferred from structural analogs. Diverse Applications: Compounds like 1-(3-bromophenyl)-2,2-difluoropropan-1-amine are marketed as building blocks, whereas the target compound’s pyrrolidine group may expand utility in medicinal chemistry. Analytical Challenges: Fluorine atoms in the target compound may complicate NMR analysis compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.